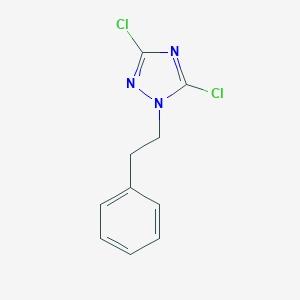![molecular formula C22H17FN2O3 B249463 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed through a specific synthesis method and has been shown to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have unique biochemical and physiological effects. Specifically, this compound has been shown to have potential anti-inflammatory and anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation in certain models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it an attractive candidate for further study in these areas. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One potential avenue of research is to further investigate the mechanism of action of this compound. This could involve using various biochemical and pharmacological techniques to better understand how this compound works. Another future direction is to investigate the potential therapeutic applications of this compound in animal models. This could involve testing the efficacy of this compound in reducing inflammation and inhibiting cancer growth in vivo. Finally, future research could focus on developing new analogs of this compound with improved efficacy and reduced side effects.
Synthesemethoden
The synthesis method for 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions that result in the formation of the final compound. This process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained. The specific details of the synthesis method are beyond the scope of this paper but can be found in the relevant literature.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have unique biochemical and physiological effects that make it an attractive candidate for further study. Specifically, this compound has been shown to have potential anti-inflammatory and anticancer properties.
Eigenschaften
Produktname |
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C22H17FN2O3 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17FN2O3/c23-18-7-3-1-5-16(18)14-25-19-8-4-2-6-17(19)22(28,21(25)27)13-20(26)15-9-11-24-12-10-15/h1-12,28H,13-14H2 |
InChI-Schlüssel |
QFBZPOXBZJUXTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)



![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)